Mupirocin

Dermatology Infectious Disease Primary Care

Select Mupirocin (pseudomonic acid A) to secure a first-line topical antibiotic with an evidence-backed, resistance-sparing mechanism. Unlike fusidic acid or retapamulin, its unique, selective inhibition of bacterial isoleucyl-tRNA synthetase eliminates cross-resistance, making it the guideline-recommended gold standard for preoperative MRSA decolonization. With a superior 96% bacteriological clearance in pivotal trials, this agent ensures formulary integrity and robust clinical outcomes. Our high-purity batches are essential for susceptibility testing, given a 14.1% prevalence of high-level resistance in MRSA, ensuring judicious, effective therapeutic and prophylactic use.

Molecular Formula C26H44O9
Molecular Weight 500.6 g/mol
CAS No. 12650-69-0
Cat. No. B1676865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMupirocin
CAS12650-69-0
Synonyms14C-Labeled Mupirocin
Bactroban
BRL 4910A
BRL-4910A
BRL4910A
Mupirocin
Mupirocin Calcium
Mupirocin, 14C Labeled
Mupirocin, 14C-Labeled
Mupirocin, Calcium Salt (2:1)
Mupirocin, Calcium Salt (2:1), Dihydrate
Mupirocin, Lithium Salt
Mupirocin, Sodium Salt
Pseudomonic Acid
Pseudomonic Acid A
Molecular FormulaC26H44O9
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
InChIInChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
InChIKeyMINDHVHHQZYEEK-HBBNESRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.65e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mupirocin CAS 12650-69-0 Procurement Guide: Mechanism and Clinical Role


Mupirocin (CAS 12650-69-0), also known as pseudomonic acid A, is a naturally occurring antibiotic derived from Pseudomonas fluorescens fermentation [1]. It selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS) by acting as a structural analogue of isoleucyl-adenylate, thereby blocking protein synthesis specifically in eubacterial and archaeal organisms while sparing eukaryotic enzymes [2]. This unique mechanism confers a lack of cross-resistance with other antimicrobial classes, making mupirocin a cornerstone topical agent for staphylococcal and streptococcal skin infections and the drug of choice for MRSA nasal decolonization [3].

Why Mupirocin Cannot Be Substituted with Generic Topical Antibiotics


Generic substitution among topical antibiotics is scientifically invalid due to fundamental differences in mechanism, resistance epidemiology, and clinical outcome profiles. Mupirocin's selective inhibition of bacterial IleRS [1] differs entirely from fusidic acid's elongation factor G targeting, retapamulin's 50S ribosomal binding, or ozenoxacin's DNA gyrase inhibition. Consequently, resistance patterns are not interchangeable: high-level mupirocin resistance in MRSA exceeds 10% in some surveillance studies, while fusidic acid resistance shows distinct geographic and molecular epidemiology [2]. Direct comparative trials reveal significant outcome differences: mupirocin demonstrated 97% clinical response versus 93% for sodium fusidate in superficial skin infections, with statistically superior bacteriological clearance (96% vs. 88%, P=0.03) [3]. Substitution without susceptibility data risks therapeutic failure, particularly in MRSA infections where mupirocin remains a guideline-recommended first-line agent [4].

Mupirocin Differentiation Evidence: Quantitative Comparative Data vs. Key Topical Antibiotics


Superior Clinical Response in Superficial Skin Infections: Mupirocin vs. Fusidic Acid

In a randomized, observer-blind, multicenter trial of 413 patients with superficial skin infections, mupirocin ointment applied twice daily achieved a 97% clinical response rate compared to 93% for sodium fusidate ointment applied three times daily [1]. Mupirocin was significantly more effective in the subgroup of patients with impetigo (P < 0.01) [1].

Dermatology Infectious Disease Primary Care

Higher Bacteriological Clearance of S. aureus and β-Hemolytic Streptococci vs. Fusidic Acid

In the same head-to-head trial, mupirocin demonstrated significantly superior bacteriological eradication of Staphylococcus aureus and/or beta-hemolytic streptococci: 96% clearance in mupirocin-treated patients versus 88% in sodium fusidate-treated patients (P = 0.03) [1].

Microbiology Antimicrobial Susceptibility Infection Control

Mupirocin Resistance Epidemiology: High-Level Resistance in MRSA vs. Fusidic Acid

In a Canadian surveillance study (CANWARD 2007-2018) of 283 MRSA isolates from skin and soft tissue infections, high-level mupirocin resistance (MIC ≥512 mg/L) was detected in 14.1% of isolates [1]. For comparison, high-level fusidic acid resistance (MIC ≥512 mg/L) was found in only 3.5% of MRSA isolates, though low-level fusidic acid resistance (MIC ≥2 mg/L) exceeded 10% [1]. Notably, ozenoxacin inhibited all MRSA isolates at ≤0.5 mg/L, including those with high-level mupirocin resistance [1].

Antimicrobial Resistance MRSA Surveillance Infection Control

Comparable Long-Term Efficacy with Retapamulin but Slower Initial Clinical Response

In a randomized trial of 100 patients with impetigo, mupirocin and retapamulin showed similar final cure rates at day 21 (90% vs. 96%, respectively), but retapamulin demonstrated significantly faster initial improvement [1]. Clinical success rates at day 7 were 22% for mupirocin versus 48% for retapamulin; at day 14, rates were 62% vs. 84% [1]. A meta-analysis of multiple studies concluded that topical mupirocin, fusidic acid, and retapamulin are all at least 20% more likely than placebo to produce cure or improvement [2].

Dermatology Topical Antibiotics Comparative Efficacy

Negligible Systemic Absorption Supports Topical Safety Profile

Application of 14C-labeled mupirocin ointment to the lower arm of normal male subjects followed by occlusion for 24 hours showed no measurable systemic absorption (<1.1 ng/mL in whole blood) [1]. This minimal systemic exposure underpins mupirocin's favorable safety profile for topical use.

Pharmacokinetics Drug Safety Topical Formulation

MRSA Decolonization: Guideline-Recommended First-Line Agent

Mupirocin 2% nasal ointment applied twice daily for 5 days is the gold-standard regimen for MRSA nasal decolonization, with the strongest evidence supporting this minimum effective duration [1]. Nasal decolonization with mupirocin significantly reduces the risk of post-surgical S. aureus infections in carriers [2]. Alternative topical agents (e.g., retapamulin, ozenoxacin) lack equivalent evidence for this indication.

Infection Prevention Surgical Prophylaxis MRSA

Mupirocin CAS 12650-69-0: Evidence-Based Procurement Scenarios


Hospital Formulary Inclusion for MRSA Decolonization Programs

Mupirocin 2% nasal ointment is the evidence-based gold standard for preoperative MRSA decolonization, with guidelines recommending twice-daily application for 5 days [1]. Procurement should prioritize mupirocin for infection prevention bundles in surgical, ICU, and dialysis units, where MRSA carriage reduction directly lowers surgical site infection rates [2].

Primary Care and Dermatology Topical Antibiotic Procurement

For impetigo and superficial skin infections, mupirocin demonstrates 97% clinical response and 96% bacteriological clearance of S. aureus and β-hemolytic streptococci, significantly outperforming fusidic acid in key subgroups (P<0.01) [1]. Formulary selection should favor mupirocin over fusidic acid where local resistance surveillance supports its use, given superior microbiological outcomes [2].

Pediatric Formulations for Impetigo Treatment

Mupirocin ointment is well-tolerated in pediatric populations, with minimal systemic absorption (<1.1 ng/mL) even under occlusion [1]. Comparative data confirm efficacy equivalent to retapamulin by treatment completion (90% vs. 96% at day 21) [2], making mupirocin a cost-effective choice for pediatric impetigo management where rapid initial response is not the sole priority.

MRSA Susceptibility Testing Prior to Therapeutic Use

Given the 14.1% prevalence of high-level mupirocin resistance in MRSA isolates [1], procurement protocols should mandate mupirocin susceptibility testing for MRSA-positive cultures before initiating therapy. This ensures judicious antibiotic use and prevents treatment failure in decolonization and therapeutic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mupirocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.